molecular formula C10H17N3S B12994168 2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine

2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine

Cat. No.: B12994168
M. Wt: 211.33 g/mol
InChI Key: QIKKZELUMZUSTD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine is a compound that features a thietane ring, an imidazole moiety, and a dimethyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the imidazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable dithiol with a halogenated imidazole derivative can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing biochemical pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylthietan-3-amine: Lacks the imidazole moiety.

    N-((1-Methyl-1H-imidazol-4-yl)methyl)thietan-3-amine: Lacks the dimethyl group.

    2,2-Dimethyl-N-((1H-imidazol-4-yl)methyl)thietan-3-amine: Lacks the methyl group on the imidazole ring.

Uniqueness

2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine is unique due to the combination of the thietane ring, imidazole moiety, and dimethyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

2,2-dimethyl-N-[(1-methylimidazol-4-yl)methyl]thietan-3-amine

InChI

InChI=1S/C10H17N3S/c1-10(2)9(6-14-10)11-4-8-5-13(3)7-12-8/h5,7,9,11H,4,6H2,1-3H3

InChI Key

QIKKZELUMZUSTD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2=CN(C=N2)C)C

Origin of Product

United States

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